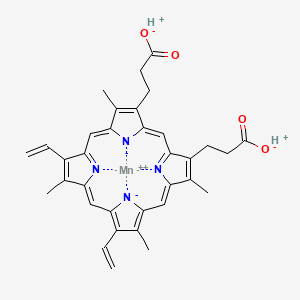

Mn(II) protoporphyrin IX

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C34H32MnN4O4 |

|---|---|

Molecular Weight |

615.6 g/mol |

IUPAC Name |

3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;manganese(2+) |

InChI |

InChI=1S/C34H34N4O4.Mn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |

InChI Key |

SBXNMKFZHGWYBY-UHFFFAOYSA-L |

Canonical SMILES |

[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Mn+2] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Mn(II) Protoporphyrin IX: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Manganese(II) Protoporphyrin IX [Mn(II)PPIX], a molecule of significant interest in various research fields, including its potential as a paramagnetic magnetic resonance contrast agent.[1][2] This document details the experimental protocols for its preparation and the analytical techniques used for its characterization, presents key quantitative data in a structured format, and illustrates relevant biological signaling pathways.

Synthesis of Mn(II) Protoporphyrin IX

The synthesis of this compound involves the insertion of a manganese(II) ion into the protoporphyrin IX macrocycle. This is typically achieved by reacting protoporphyrin IX with a manganese(II) salt in a suitable solvent.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of metalloporphyrins.

Materials:

-

Protoporphyrin IX

-

Manganese(II) chloride (MnCl₂)

-

Dimethylformamide (DMF)

-

Chloroform

-

Methanol

-

Distilled water

-

Nitrogen gas

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Buchner funnel and filter paper

-

UV-Vis spectrophotometer

Procedure:

-

In a round-bottom flask, dissolve Protoporphyrin IX in a minimal amount of chloroform.

-

Add a solution of excess Manganese(II) chloride dissolved in DMF to the flask.

-

Heat the mixture to reflux with constant stirring under a nitrogen atmosphere. The reaction progress can be monitored by UV-Vis spectroscopy by observing the disappearance of the free-base porphyrin Soret peak and the appearance of the metalloporphyrin Soret peak.

-

After the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature.

-

Remove the solvent using a rotary evaporator.

-

Wash the solid residue with distilled water to remove unreacted manganese salts.

-

Recrystallize the product from a chloroform/methanol mixture to obtain purified this compound.

-

Dry the final product under vacuum.

Characterization of this compound

The successful synthesis of this compound is confirmed through various spectroscopic techniques.

Data Presentation: Summary of Characterization Data

| Characterization Technique | Parameter | Typical Value/Observation |

| UV-Vis Spectroscopy | Soret Band (B-band) | ~460-480 nm |

| Q-bands | Two weaker bands in the 500-700 nm region | |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ | Expected m/z corresponding to the molecular weight of Mn(II)PPIX + 1 (approx. 616.2 g/mol ) |

| EPR Spectroscopy | g-value | Approximately 2.0 |

| Hyperfine Splitting | A characteristic six-line pattern due to the manganese nucleus (I = 5/2) | |

| NMR Spectroscopy (¹H NMR) | Chemical Shifts | Broadened signals with a wide chemical shift range due to the paramagnetic nature of Mn(II) |

Experimental Protocols: Characterization Techniques

Objective: To confirm the insertion of manganese into the porphyrin ring by observing the characteristic shifts in the Soret and Q-bands.

Procedure:

-

Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., DMSO).

-

Record the UV-Vis absorption spectrum from 300 to 700 nm.

-

Identify the Soret band, which is the most intense absorption peak, and the weaker Q-bands at longer wavelengths.[3]

-

Compare the obtained spectrum with that of the starting Protoporphyrin IX to confirm the shift in the absorption maxima, indicating metal insertion.

Objective: To determine the molecular weight of the synthesized compound and confirm its identity.

Procedure:

-

Prepare a dilute solution of this compound in a solvent compatible with ESI-MS, such as methanol or acetonitrile.[4]

-

Introduce the sample into the ESI-MS instrument.

-

Acquire the mass spectrum in positive ion mode.

-

Identify the peak corresponding to the protonated molecule [M+H]⁺.

-

Compare the experimental m/z value with the theoretical molecular weight of this compound.

Objective: To characterize the paramagnetic Mn(II) center.

Procedure:

-

Prepare a frozen solution of the this compound in a suitable solvent.

-

Record the X-band EPR spectrum at low temperatures (e.g., 77 K).

-

Analyze the spectrum to determine the g-value, which is typically around 2.0 for Mn(II) complexes.

-

Observe the characteristic six-line hyperfine splitting pattern arising from the interaction of the unpaired electron with the ⁵⁵Mn nucleus (I = 5/2).

Objective: To obtain structural information, although the paramagnetic nature of Mn(II) presents challenges.

Procedure:

-

Dissolve the this compound in a deuterated solvent.

-

Acquire the ¹H NMR spectrum.

-

Due to the paramagnetic nature of the Mn(II) ion, expect to observe broad signals spread over a wide chemical shift range.[5][6] The interpretation of these spectra can be complex and often requires specialized techniques.[5][6]

Signaling Pathways

Manganese porphyrins have been shown to modulate various cellular signaling pathways, primarily due to their redox-active nature.[7][8] Key pathways affected include the NF-κB signaling cascade and apoptosis.

NF-κB Signaling Pathway

Manganese porphyrins can influence the NF-κB pathway, which plays a crucial role in inflammation and cell survival.[8] They can modulate the activity of IκB kinase (IKK), which in turn affects the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and regulate gene expression.[9]

Apoptosis Signaling Pathway

Manganese porphyrins can induce apoptosis in cancer cells, often through the generation of reactive oxygen species (ROS).[7] This can lead to the release of pro-apoptotic factors from the mitochondria, such as cytochrome c, which then activates the caspase cascade, ultimately resulting in programmed cell death.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Manganese protoporphyrin IX. A potential intravenous paramagnetic NMR contrast agent: preliminary communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. xuv.scs.illinois.edu [xuv.scs.illinois.edu]

- 7. H2O2-Driven Anticancer Activity of Mn Porphyrins and the Underlying Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mn Porphyrin-Based Redox-Active Drugs: Differential Effects as Cancer Therapeutics and Protectors of Normal Tissue Against Oxidative Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Manganese-Induced NF-κB Activation and Nitrosative Stress Is Decreased by Estrogen in Juvenile Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Electronic Structure of Manganese Protoporphyrins: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the electronic structure of manganese protoporphyrins, compounds of significant interest in the fields of catalysis, drug development, and bioinorganic chemistry. We delve into the fundamental principles governing the electronic properties of these molecules, including the oxidation and spin states of the central manganese ion, the influence of axial ligands, and the role of the porphyrin macrocycle. This document synthesizes key quantitative data from spectroscopic and electrochemical studies into structured tables for comparative analysis. Detailed experimental and computational methodologies are provided to facilitate the replication and extension of seminal research in this area. Furthermore, critical concepts and experimental workflows are visualized through diagrams generated using the DOT language to enhance understanding. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the structure-function relationships in manganese protoporphyrins.

Introduction

Manganese protoporphyrins are a class of metalloporphyrins that feature a manganese ion coordinated within a protoporphyrin IX macrocycle. This structural motif is found in various biological systems and has been extensively studied for its rich redox chemistry and catalytic activity. The ability of the manganese center to exist in multiple oxidation states (from Mn(II) to Mn(V)) is central to the diverse functions of these complexes, which range from superoxide dismutation to oxygen atom transfer reactions. Understanding the intricate details of their electronic structure is paramount for the rational design of novel catalysts, therapeutic agents, and imaging probes.[1][2]

This guide will systematically explore the key factors that dictate the electronic configuration and reactivity of manganese protoporphyrins.

The Manganese Center: Oxidation and Spin States

The electronic properties of manganese protoporphyrins are dominated by the d-electron configuration of the central manganese ion. The accessibility of multiple oxidation states, each with characteristic spin states, underpins their versatile reactivity.

2.1. Common Oxidation States

Manganese protoporphyrins have been characterized in four principal oxidation states: Mn(II), Mn(III), Mn(IV), and Mn(V).[3] The stability and accessibility of each state are highly dependent on the coordination environment, particularly the nature of the axial ligands.

-

Mn(II): Typically high-spin (S=5/2), Mn(II) protoporphyrins are readily oxidized.[4][5] They are often prepared by reduction of their Mn(III) counterparts.

-

Mn(III): This is the most common and stable oxidation state for manganese porphyrins under ambient conditions.[6] Mn(III) complexes are typically high-spin (S=2).[6]

-

Mn(IV): These species are often invoked as key intermediates in catalytic cycles.[7]

-

Mn(V): Highly oxidized Mn(V)-oxo species are potent oxidizing agents and have been characterized spectroscopically.[5]

2.2. Spin States and Magnetic Properties

The spin state of the manganese ion is a critical determinant of its reactivity and spectroscopic signature. The interplay between the ligand field strength and electron-electron repulsion dictates the preferred spin configuration. For instance, strong-field axial ligands can induce a switch from a high-spin to a low-spin state in Mn(II) porphyrins.[4]

Table 1: Common Oxidation and Spin States of Manganese Protoporphyrins

| Oxidation State | Typical Spin State (S) | d-Electron Configuration | General Reactivity |

| Mn(II) | 5/2 (High-spin) | d⁵ | Reductant, readily oxidized |

| Mn(III) | 2 (High-spin) | d⁴ | Stable resting state, catalyst precursor |

| Mn(IV) | 3/2 | d³ | Catalytic intermediate, oxidant |

| Mn(V) | 1 (Low-spin) | d² | Potent oxidant in oxo-complexes |

Influence of the Porphyrin Macrocycle and Axial Ligands

The electronic structure of the manganese center is profoundly influenced by its coordination environment, which includes the equatorial porphyrin macrocycle and the axial ligands.

3.1. The Protoporphyrin IX Ligand

The protoporphyrin IX ligand provides a tetradentate, dianionic coordination environment that stabilizes the manganese ion. The conjugated π-system of the porphyrin can engage in electronic interactions with the manganese d-orbitals, influencing redox potentials and spectroscopic properties.[8]

3.2. Axial Ligands

Axial ligands, which bind to the manganese ion above and below the porphyrin plane, play a crucial role in tuning the electronic structure and reactivity. The nature of the axial ligand (e.g., halides, water, pyridine, imidazole) modulates the ligand field strength, which in turn affects the d-orbital energies, spin state, and redox potential of the manganese center.[9] For example, the presence of strong-field axial ligands raises the energy of the dz² orbital, which can favor a low-spin configuration.[4]

Table 2: Representative Structural Data for Manganese Porphyrins

| Complex | Oxidation State | Axial Ligand(s) | Mn-N(porphyrin) Bond Length (Å) | Mn-Axial Ligand Bond Length (Å) | Reference |

| Mn(III)TPP(Cl) | Mn(III) | Cl⁻ | ~2.01 | ~2.37 | [10] |

| [Mn(III)(TEHPP)Cl(dae)] | Mn(III) | Cl⁻, 1,2-diaminoethane | 1.967 - 2.067 | - | [3] |

| [(TPP)Mn(III)(MeTHF)₂]⁺ | Mn(III) | 2 x MeTHF | ~2.008 | ~2.272 | [10] |

TEHPP = 5,10,15,20-tetra(3-ethoxy-4-hydroxyphenyl)porphine; TPP = Tetraphenylporphyrin; MeTHF = 2-methyltetrahydrofuran; dae = 1,2-diaminoethane

Redox Properties

The ability of manganese protoporphyrins to undergo facile redox reactions is fundamental to their catalytic function. The Mn(III)/Mn(II) redox couple is particularly important and has been extensively studied using electrochemical techniques such as cyclic voltammetry.

The redox potential of the Mn(III)/Mn(II) couple is highly sensitive to the nature of the porphyrin substituents and the axial ligands. Electron-withdrawing groups on the porphyrin ring generally lead to a positive shift in the redox potential, making the Mn(III) state easier to reduce.[11]

Table 3: Selected Redox Potentials for the Mn(III)/Mn(II) Couple in Manganese Porphyrins

| Porphyrin Derivative | E₁/₂ (V vs. NHE) | Solvent/Conditions | Reference |

| MnTBAP³⁻ | -0.194 | Aqueous | [12] |

| MnBr₈TSPP³⁻ | +0.200 | Aqueous | [12] |

| MnTE-2-PyP⁵⁺ | +0.228 | pH 7.8 | [13] |

NHE = Normal Hydrogen Electrode

Spectroscopic Characterization

A variety of spectroscopic techniques are employed to probe the electronic structure of manganese protoporphyrins.

5.1. UV-Visible Spectroscopy

UV-Vis spectroscopy is a powerful tool for characterizing the different oxidation states of manganese porphyrins. The spectra are dominated by intense π-π* transitions within the porphyrin macrocycle, namely the Soret band (around 400-480 nm) and the Q-bands (in the 500-700 nm region). The positions and intensities of these bands are sensitive to the manganese oxidation state and the axial ligation. For instance, Mn(III) porphyrins typically exhibit a Soret band that is red-shifted compared to the free-base porphyrin.[14][15]

Table 4: Representative UV-Visible Absorption Maxima for Manganese Protoporphyrins

| Species | Soret Band (nm) | Q-Bands (nm) | Reference |

| Mn(III)-myoglobin | ~410 (upon oxidation with mCPBA) | - | [16] |

| Mn(III) Porphyrins | ~460-480 | Multiple bands between 500-700 | [17] |

| PP-IX Dimers (pH 9) | 380 | - | [15] |

| PP-IX H-aggregates (pH 4.5) | Broad band with shoulders at 356 and 466 | - | [15] |

5.2. Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is particularly useful for studying paramagnetic manganese species (i.e., those with unpaired electrons). The EPR spectrum provides information about the spin state of the manganese ion and its interaction with neighboring nuclei. Mn(II) (S=5/2) complexes typically show a characteristic six-line hyperfine splitting pattern due to the interaction with the ⁵⁵Mn nucleus (I=5/2).[5][18] The g-values and hyperfine coupling constants are sensitive to the coordination environment.

Table 5: Selected EPR Parameters for Manganese Porphyrins

| Complex/Species | Oxidation State | Spin State (S) | g-values | Hyperfine Coupling (A) | Reference |

| Mn(II)(OEPy₄P) | Mn(II) | 5/2 | 1.996 | 81.8 G | [18] |

| Mn(III)(OEPy₄P) | Mn(III) | 2 | 7.91 | 45 G | [18] |

| Mn(III)Mb | Mn(III) | 2 | isotropic g=2.0 | D = -3.79 cm⁻¹, |E| = 0.08 cm⁻¹ (ZFS) | [6] |

ZFS = Zero-Field Splitting

Experimental and Computational Methodologies

6.1. Synthesis of Manganese Protoporphyrins

A common method for the synthesis of manganese protoporphyrins involves the insertion of manganese into the free-base porphyrin.

Experimental Protocol: Metalation of Protoporphyrin IX Dimethyl Ester [19]

-

Dissolution: Protoporphyrin IX dimethyl ester is dissolved in a suitable solvent, such as glacial acetic acid.

-

Metal Salt Addition: An excess of a manganese(II) salt, typically manganese(II) acetate or manganese(II) chloride, is added to the solution.

-

Reflux: The reaction mixture is heated at reflux for several hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the disappearance of the free-base Soret band and the appearance of the characteristic red-shifted Soret band of the manganese complex.

-

Isolation and Purification: After cooling, the product is typically precipitated by the addition of water. The solid is collected by filtration, washed, and can be further purified by chromatography.

Caption: Workflow for the synthesis of manganese protoporphyrin IX dimethyl ester.

6.2. X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of manganese protoporphyrins, providing data on bond lengths and angles.

Experimental Protocol: Single-Crystal X-ray Diffraction [7][20]

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the manganese porphyrin in a suitable solvent system.

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. Diffraction data (intensities and positions of reflections) are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected data are processed to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final atomic coordinates and structural parameters.

Caption: General workflow for determining the structure of a manganese protoporphyrin by X-ray crystallography.

6.3. Density Functional Theory (DFT) Calculations

DFT has become a powerful tool for investigating the electronic structure and properties of manganese protoporphyrins, providing insights that complement experimental data.

Computational Protocol: DFT Calculation of Electronic Structure [21][22]

-

Model Building: A computational model of the manganese protoporphyrin complex is constructed, including the porphyrin core, the manganese ion, and any axial ligands.

-

Functional and Basis Set Selection: An appropriate exchange-correlation functional (e.g., B3LYP, BP86) and basis set (e.g., 6-31G*, LANL2DZ) are chosen. The choice of functional can be critical for accurately predicting spin state energetics.

-

Geometry Optimization: The geometry of the model is optimized to find the minimum energy structure.

-

Property Calculations: Once the geometry is optimized, various electronic properties can be calculated, including orbital energies, spin density distribution, and theoretical spectroscopic parameters (e.g., UV-Vis transitions, EPR g-values).

Caption: A typical workflow for the computational study of manganese protoporphyrins using DFT.

Signaling Pathways and Catalytic Cycles

Manganese protoporphyrins are known to participate in various catalytic cycles, particularly in the context of reactive oxygen species (ROS) scavenging. A prominent example is their superoxide dismutase (SOD) mimetic activity.

Caption: Catalytic cycle of a manganese porphyrin acting as a superoxide dismutase (SOD) mimic.

Conclusion

The electronic structure of manganese protoporphyrins is a multifaceted subject governed by the interplay of the manganese ion's oxidation and spin states, the coordinating porphyrin macrocycle, and the nature of the axial ligands. This guide has provided a consolidated resource of quantitative data and detailed methodologies to aid researchers in this dynamic field. A thorough understanding of these fundamental principles is essential for the continued development of manganese protoporphyrin-based technologies, from advanced catalysts to novel therapeutic interventions. The combination of experimental and computational approaches will undoubtedly continue to unravel the complexities of these fascinating molecules and unlock their full potential.

References

- 1. Protoporphyrin IX - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. DFT study of unligated and ligated manganese(II) porphyrins and phthalocyanines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EPR studies on the photoproducts of manganese(II) protoporphyrin-IX substituted myoglobin nitrosyl complexes trapped at low temperature: effects of site-specific chemical modification of the distal histidine on ligand-binding structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multi-frequency and high-field EPR study of manganese(III) protoporphyrin IX reconstituted myoglobin with an S=2 integer electron spin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Design and Synthesis of Manganese Porphyrins With Tailored Lipophilicity: Investigation of Redox Properties and Superoxide Dismutase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Mechanism of Action, Bioavailability and Therapeutic Effects of Mn Porphyrin-Based Redox Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Protein-aggregating ability of different protoporphyrin-IX nanostructures is dependent on their oxidation and protein-binding capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Syntheses, Spectroscopic and AFM Characterization of Some Manganese Porphyrins and Their Hybrid Silica Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. m.youtube.com [m.youtube.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. alpha.chem.umb.edu [alpha.chem.umb.edu]

Spectroscopic Properties of Mn(II) Protoporphyrin IX: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Manganese(II) Protoporphyrin IX (Mn(II)PPIX), a synthetic metalloporphyrin of significant interest in various scientific and biomedical fields. Due to its paramagnetic nature and unique electronic structure, Mn(II)PPIX exhibits distinct spectroscopic signatures that are invaluable for its characterization and for probing its interactions within biological systems. This document details the key spectroscopic techniques used to study Mn(II)PPIX, presents quantitative data in a structured format, outlines experimental protocols, and provides visual representations of experimental workflows.

Core Spectroscopic Techniques and Data

The spectroscopic characterization of Mn(II) Protoporphyrin IX relies on several key techniques that probe its electronic and molecular structure. These include UV-Visible (UV-Vis) Absorption Spectroscopy, Electron Paramagnetic Resonance (EPR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Resonance Raman (RR) Spectroscopy, and Magnetic Circular Dichroism (MCD) Spectroscopy.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for studying porphyrins and metalloporphyrins, providing information about their electronic transitions. The spectrum of a metalloporphyrin is characterized by an intense band in the near-UV region, known as the Soret band (or B band), and weaker bands in the visible region, called Q bands. The position and intensity of these bands are sensitive to the central metal ion, its oxidation state, the axial ligands, and the solvent environment.

In the case of this compound, the UV-Vis spectrum is characteristic of a high-spin d5 metalloporphyrin.

| Spectroscopic Data for this compound | |

| Technique | Observed Features |

| UV-Vis Absorption | Soret Band (λmax): ~433 nm |

| Q-Bands (λmax): ~568 nm, ~606 nm |

Note: The exact absorption maxima and molar extinction coefficients can vary depending on the solvent and coordination environment.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful tool for studying paramagnetic species like Mn(II) (a high-spin d5 ion with S=5/2). The EPR spectrum of Mn(II)PPIX provides detailed information about the electronic structure, coordination environment, and spin state of the manganese ion. The spectrum is typically characterized by a prominent signal around g ≈ 6, which is indicative of a high-spin Mn(II) center in an axial symmetry environment. Hyperfine coupling to the 55Mn nucleus (I=5/2) can lead to a six-line pattern for each electronic transition.

| EPR Spectroscopic Data for High-Spin Mn(II) Porphyrins | |

| Parameter | Typical Value |

| g-value (g⊥) | ~6 |

| g-value (g∥) | ~2 |

| 55Mn Hyperfine Coupling Constant (A⊥) | ~230-260 MHz |

Note: These values can be influenced by the specific porphyrin ligand and the axial ligation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic nature of the Mn(II) ion, the NMR spectra of Mn(II)PPIX exhibit significantly broadened and shifted resonances for the porphyrin protons. This makes detailed structural analysis by conventional NMR challenging. However, the paramagnetic shifts can provide information about the spin distribution within the porphyrin macrocycle. For comparison, the 1H NMR spectrum of the free protoporphyrin IX ligand shows distinct signals for the meso-protons, pyrrolic β-protons, and the protons of the peripheral substituent groups.

| Characteristic 1H NMR Shifts for Protoporphyrin IX (in CDCl3) | |

| Proton | Chemical Shift (ppm) |

| meso-H | 9.5 - 10.5 |

| Vinyl β-H | 6.1 - 6.4 |

| Methyl-H | 3.5 - 3.7 |

| Propionic acid CH2 | ~4.3 (α), ~3.2 (β) |

| NH (internal) | -3.0 to -4.0 |

Note: Upon chelation with Mn(II), these signals become significantly broadened and shifted.

Resonance Raman (RR) Spectroscopy

Resonance Raman spectroscopy is a vibrational technique that is particularly sensitive to the chromophoric porphyrin macrocycle. By exciting into the electronic absorption bands (Soret or Q bands), specific vibrational modes of the porphyrin core can be selectively enhanced. These vibrational frequencies are sensitive to the coordination number, spin state, and oxidation state of the central manganese ion. For instance, the resonance Raman spectrum of Mn(II) cytochrome b5 indicates a high-spin pentacoordinate structure[1].

| Key Resonance Raman Bands for Metalloporphyrins | |

| Vibrational Mode | Typical Frequency Range (cm-1) |

| ν(Cα-Cm) | ~1360-1380 |

| ν(Cβ-Cβ) | ~1550-1570 |

| ν(Cα-N) | ~1480-1510 |

| Metal-Nitrogen Stretch | ~200-450 |

Note: The exact frequencies are dependent on the specific metalloporphyrin and its environment.

Magnetic Circular Dichroism (MCD) Spectroscopy

MCD spectroscopy measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. It is a powerful technique for probing the electronic structure of metalloporphyrins, particularly for assigning electronic transitions and determining the magnetic properties of the ground and excited states. The MCD spectrum of Mn(III) porphyrins, a common oxidation state, shows distinct features that are sensitive to the axial ligands[2]. While data for Mn(II)PPIX is less common, the technique is valuable for studying its oxidized counterpart and potential redox processes.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline general methodologies for the key spectroscopic techniques discussed.

Synthesis of this compound

A common method for the synthesis of metalloporphyrins involves the reaction of the free-base porphyrin with a metal salt in a suitable solvent[3][4].

Materials:

-

Protoporphyrin IX

-

Manganese(II) chloride (MnCl2) or Manganese(II) acetate (Mn(OAc)2)

-

Solvent: N,N-Dimethylformamide (DMF) or a mixture of chloroform and methanol

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve Protoporphyrin IX in the chosen solvent in a round-bottom flask.

-

De-gas the solution by bubbling with an inert gas for 15-30 minutes to remove oxygen, which can oxidize Mn(II) to Mn(III).

-

Add an excess of the manganese(II) salt to the solution.

-

Heat the reaction mixture under an inert atmosphere. The reaction progress can be monitored by UV-Vis spectroscopy by observing the disappearance of the free-base porphyrin Soret band and the appearance of the Mn(II)PPIX Soret band.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the product by chromatography (e.g., on an alumina or silica gel column) to remove unreacted starting materials and excess metal salts.

-

Characterize the final product by spectroscopic methods (UV-Vis, Mass Spectrometry).

UV-Vis Spectroscopy

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (typically 1 cm path length)

Procedure:

-

Prepare a stock solution of Mn(II)PPIX of known concentration in a suitable solvent (e.g., DMF, DMSO, or a buffered aqueous solution).

-

Perform serial dilutions to obtain solutions of varying concentrations for determining the molar extinction coefficient.

-

Record the absorption spectrum over the desired wavelength range (typically 300-700 nm).

-

Use the pure solvent as a blank for baseline correction.

-

Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q bands.

EPR Spectroscopy

Instrumentation:

-

X-band EPR spectrometer

-

Cryostat for low-temperature measurements (e.g., liquid nitrogen or liquid helium)

-

EPR sample tubes

Procedure:

-

Prepare a solution of Mn(II)PPIX in a suitable solvent that forms a good glass upon freezing (e.g., a mixture of DMF and toluene).

-

Transfer the solution to an EPR tube.

-

Flash-freeze the sample in liquid nitrogen to ensure a glassy, amorphous state.

-

Record the EPR spectrum at a low temperature (e.g., 77 K) to observe the signals from the paramagnetic Mn(II) center.

-

Optimize spectrometer parameters such as microwave frequency, microwave power, modulation amplitude, and magnetic field sweep range.

NMR Spectroscopy

Instrumentation:

-

High-field NMR spectrometer

-

NMR tubes

Procedure:

-

Dissolve the Mn(II)PPIX sample in a deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Acquire a 1D 1H NMR spectrum. Due to the paramagnetic nature of Mn(II), the spectral window may need to be significantly wider than for diamagnetic compounds.

-

Use a very short relaxation delay and a large number of scans to improve the signal-to-noise ratio of the broadened peaks.

Resonance Raman Spectroscopy

Instrumentation:

-

Raman spectrometer equipped with a suitable laser excitation source (e.g., an argon ion laser or a tunable dye laser).

-

Sample holder (e.g., a spinning cell to minimize sample degradation).

Procedure:

-

Prepare a solution of Mn(II)PPIX in a non-fluorescent solvent.

-

Choose a laser excitation wavelength that overlaps with an electronic absorption band (Soret or Q band) to achieve resonance enhancement.

-

Focus the laser beam onto the sample.

-

Collect the scattered Raman signal using a high-resolution spectrometer.

-

Accumulate multiple scans to improve the signal-to-noise ratio.

Visualizations

The following diagrams illustrate the logical relationships in the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

- 1. Resonance Raman spectral properties and stability of manganese protoporphyrin IX cytochrome b5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study [pubs.sciepub.com]

- 4. An Undergraduate Experiment Using Microwave-Assisted Synthesis of Metalloporphyrins: Characterization and Spectroscopic Investigations [pubs.sciepub.com]

magnetic properties of high-spin manganese porphyrins

An In-depth Technical Guide to the Magnetic Properties of High-Spin Manganese Porphyrins

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core magnetic properties of high-spin manganese(III) porphyrins, a class of molecules with significant applications in catalysis and medicine. The unique electronic structure of the central Mn(III) ion dictates their magnetic behavior, which is primarily characterized by strong magnetic anisotropy.

High-spin manganese(III) porphyrins contain a central manganese ion with a d⁴ electron configuration, resulting in a total spin state of S = 2.[1][2] In the pseudo-octahedral environment created by the porphyrin macrocycle and axial ligands, the five degenerate d-orbitals of the free Mn(III) ion are split in energy.[3] A crucial feature of these systems is the Jahn-Teller effect, which causes a tetragonal distortion (typically an elongation along the axis of the axial ligands) to lift the orbital degeneracy.[4][5] This distortion further splits the d-orbital energy levels.

This electronic arrangement leads to a significant zero-field splitting (ZFS) , which is the energy separation between the spin sublevels (Mₛ = 0, ±1, ±2) even in the absence of an external magnetic field.[6][7] The ZFS is the primary origin of the magnetic anisotropy in these molecules. It is described by two key parameters: the axial ZFS parameter (D) and the rhombic ZFS parameter (E). For high-spin Mn(III) porphyrins, the D value is typically large and negative, which indicates that the spin is preferentially aligned along the principal magnetic axis (the Jahn-Teller axis), a property known as "easy-axis" anisotropy.[4][8]

Caption: d-orbital splitting diagram for a high-spin Mn(III) ion in a porphyrin complex.

Quantitative Magnetic Data Summary

The magnetic properties of various high-spin Mn(III) porphyrin complexes have been precisely determined using advanced spectroscopic techniques. The spin Hamiltonian parameters, which quantitatively describe the magnetic behavior, are summarized below.

| Complex Name | Abbreviation | Spin (S) | Axial ZFS (D) cm⁻¹ | Rhombic ZFS (|E|) cm⁻¹ | g-value (isotropic) | | :--- | :--- | :--- | :--- | :--- | :--- | | meso-tetrasulfonato-porphyrinatomanganese(III) | Mn(TSP) | 2 | -3.16 ± 0.02 | 0 | 2.00 | | (tetraphenylporphyrinato)manganese(III) chloride | [Mn(TPP)Cl] | 2 | ≈ -2.3 | Not reported | ≈ 2.00 | | (phthalocyanato)manganese(III) chloride | [Mn(Pc)Cl] | 2 | ≈ -2.3 | Not reported | ≈ 2.00 | | Manganese(III) protoporphyrin IX reconstituted myoglobin | Mn(III)Mb | 2 | -3.79 | 0.08 | 2.00 | | (octaethylporphinato)manganese(III) chloride | [Mn(OEP)Cl] | 2 | -2.40 | 0 | ≈ 2.0 | | (octaethylporphinato)manganese(III) bromide | [Mn(OEP)Br] | 2 | -1.07 | 0 | ≈ 2.0 |

Data sourced from references[1][2][9][10].

Experimental Protocols

The characterization of these magnetic properties involves a multi-step process, from synthesis to advanced spectroscopic analysis.

Synthesis and Sample Preparation

A typical synthesis involves the insertion of manganese into a porphyrin free-base ligand.[11]

-

Metallation: The porphyrin ligand (e.g., 5,10,15,20-tetraphenylporphyrin) is dissolved in a high-boiling point solvent like N,N-dimethylformamide (DMF) or ethanol.[11] An excess of a manganese(II) salt, such as manganese(II) chloride tetrahydrate, is added.

-

Reaction: The mixture is heated to reflux for several hours. The reaction is monitored by UV-Vis spectroscopy, tracking the disappearance of the free-base Soret band and the appearance of the characteristic red-shifted Soret band of the Mn(III) complex.[11][12]

-

Purification: Upon completion, the solvent is removed, and the product is purified using column chromatography (typically on silica or alumina).

-

Sample Preparation for Magnetic Studies: To obtain true powder pattern EPR spectra and prevent magnetic field-induced orientation of the crystallites, the purified powder sample is immobilized. This is commonly achieved by grinding the sample and dispersing it in an n-eicosane mull or by pressing it into a KBr pellet.[2]

Magnetic Susceptibility Measurement

This bulk magnetometry technique confirms the S = 2 high-spin state and provides an initial estimate of the ZFS parameters.

-

Instrumentation: Measurements are performed using a Superconducting Quantum Interference Device (SQUID) magnetometer.[13]

-

Procedure: A powdered sample is placed in a gelatin capsule or other suitable sample holder. The magnetization of the sample is measured over a wide range of temperatures (typically 2-300 K) and applied magnetic fields.

-

Data Analysis: The molar magnetic susceptibility (χₘ) is plotted versus temperature. The effective magnetic moment (μ_eff) is calculated from this data. For a high-spin d⁴ system, the expected spin-only magnetic moment is approximately 4.9 μ_B.[5][13] The temperature dependence of the susceptibility data can be fit to theoretical models to extract the D value.[14]

High-Frequency and -Field Electron Paramagnetic Resonance (HFEPR)

HFEPR is the most powerful technique for accurately determining the spin Hamiltonian parameters (D, E, and g-values) for integer-spin systems like high-spin Mn(III), which are often silent in conventional X-band EPR.[6][10]

-

Instrumentation: The experiment uses a spectrometer capable of operating at multiple high frequencies (e.g., 95-550 GHz) and high magnetic fields (up to 15 T or more).[10]

-

Procedure: The prepared sample (mull or pellet) is placed in the spectrometer. HFEPR spectra are recorded at a low temperature (typically < 10 K) at several different microwave frequencies.

-

Data Analysis: The obtained spectra, which show resonance fields that are highly dependent on the operating frequency, are analyzed. The data is simulated using specialized software that solves the spin Hamiltonian for an S=2 system. By fitting the simulated spectra to the experimental data across multiple frequencies, a highly accurate and unambiguous set of parameters (D, E, and g) is determined.[1][2]

Caption: Workflow for synthesis and magnetic characterization of Mn(III) porphyrins.

References

- 1. High frequency and field EPR spectroscopy of Mn(III) complexes in frozen solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Manganese(III) Porphyrin-Based Magnetic Materials [scite.ai]

- 4. researchgate.net [researchgate.net]

- 5. Electronic Structure and Magnetic Properties of a High-Spin MnIII Complex: [Mn(mesacac)3 ] (mesacac=1,3-Bis(2,4,6-trimethylphenyl)-propane-1,3-dionato) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nationalmaglab.org [nationalmaglab.org]

- 7. Zero-field splitting - Wikipedia [en.wikipedia.org]

- 8. Manganese(III) Porphyrin-Based Magnetic Materials | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 9. Multi-frequency and high-field EPR study of manganese(III) protoporphyrin IX reconstituted myoglobin with an S=2 integer electron spin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. christou.chem.ufl.edu [christou.chem.ufl.edu]

- 11. Syntheses, Spectroscopic and AFM Characterization of Some Manganese Porphyrins and Their Hybrid Silica Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Redox Behavior of Mn(II) Protoporphyrin IX in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox chemistry of Manganese (II) Protoporphyrin IX (Mn(II)PPIX) in aqueous environments. Protoporphyrin IX is a crucial biological precursor to heme b, and its manganese-substituted analog exhibits complex and significant redox behavior.[1] This behavior is central to its function as a catalyst and its potential therapeutic applications, particularly as a mimic of superoxide dismutase (SOD) enzymes and a scavenger of other reactive oxygen and nitrogen species (ROS/RNS).[2][3] This document details its core redox transitions, catalytic cycles, and the experimental protocols used for its characterization.

While Mn(II)PPIX is a foundational structure, its low aqueous solubility often leads to the formation of micellar aggregates, which can quench fluorescence and alter its properties.[4] Consequently, many studies utilize more water-soluble synthetic manganese porphyrins (MnPs), such as MnTE-2-PyP⁵⁺, to investigate this class of compounds in aqueous media.[2][5] The data and mechanisms described herein draw from studies on both MnPPIX and these closely related, highly informative analogs.

Core Redox Transitions

The redox behavior of manganese porphyrins is dominated by transitions between the Mn(II), Mn(III), and Mn(IV) oxidation states.[6] The formal potential of these redox couples is a critical determinant of their catalytic activity. In an aqueous solution, the Mn(II)/Mn(III) and Mn(III)/Mn(IV) transitions can be observed, with the potentials being pH-dependent, often involving the transfer of a hydroxide ion at higher pH values.[6]

The Mn(III) state is generally stable, allowing these compounds to be handled without significant degradation.[3] The reduction to Mn(II) is a key step in the catalytic dismutation of superoxide, while oxidation to Mn(IV), often as a Mn(IV)=O species, is involved in the decomposition of peroxynitrite.[2][7]

Data Presentation: Redox Potentials

The following table summarizes the key metal-centered redox potentials for various manganese porphyrins. These values are crucial for predicting their reactivity with different biological oxidants and reductants.

| Compound | Redox Couple | E₁/₂ (mV vs. NHE) | Solvent/Solution Conditions | Reference |

| MnTnBuOE-2-PyP⁵⁺ | Mn(III)P / Mn(II)P | +228 | pH 7.8, 0.1 M NaCl | [8] |

| Various Mn Porphyrins | Mn(III)P / Mn(II)P | +100 to +400 | Biologically compatible range | [3] |

| MnTM-2-PyP⁵⁺ | Mn(III)P / Mn(II)P | +167 (shift) | Shift from MeOH/H₂O to fully aqueous | [9] |

| Mn-8 | (Not specified) | +449, +100, -342 | DMF/H₂O (9:1), pH 7.8, 0.1 M NaCl | [9] |

Note: The redox potential is highly sensitive to the specific porphyrin structure, solvent, and pH. Electron-withdrawing substituents on the porphyrin ring generally shift the potential to more positive values.[9]

Catalytic Redox Cycles and Reactivity

The therapeutic potential of manganese porphyrins stems from their ability to catalytically neutralize harmful reactive species. This function is entirely dependent on the facile cycling between Mn(II) and Mn(III) or Mn(III) and Mn(IV) states.

Superoxide Dismutase (SOD) Mimicry

Manganese porphyrins are potent mimics of SOD enzymes, which catalyze the dismutation of the superoxide radical (O₂˙⁻) into molecular oxygen and hydrogen peroxide.[10] The mechanism involves a two-step cyclic process where the manganese center is first reduced by one molecule of superoxide and then re-oxidized by a second.

Catalytic Cycle:

-

Reduction: Mn(III)P + O₂˙⁻ → Mn(II)P + O₂

-

Oxidation: Mn(II)P + O₂˙⁻ + 2H⁺ → Mn(III)P + H₂O₂

The overall reaction is: 2O₂˙⁻ + 2H⁺ → O₂ + H₂O₂. The catalytic rate constant, k_cat, is directly related to the redox potential (E₁/₂) of the Mn(III)/Mn(II) couple; a more positive potential facilitates the initial reduction step, leading to higher activity.[2]

Peroxynitrite Scavenging

Manganese porphyrins also efficiently catalyze the decomposition of peroxynitrite (ONOO⁻), a potent and damaging biological oxidant.[7] This process is distinct from SOD mimicry and involves the Mn(III)/Mn(IV) redox couple. The reaction proceeds via the oxidation of the Mn(III) center by peroxynitrite, forming a relatively stable Mn(IV)=O intermediate and nitrogen dioxide (•NO₂).[7]

Reaction Pathway:

-

Oxidation: Mn(III)P + ONOOH → [P-Mn(IV)=O] + •NO₂ + H⁺

-

Regeneration: The Mn(IV)=O species is then reduced back to Mn(III)P by cellular reductants (e.g., ascorbate, glutathione), completing the catalytic cycle.[7]

Data Presentation: Catalytic Rate Constants

| Compound Class | Reaction | Rate Constant (k) | Conditions | Reference |

| Cationic Mn Porphyrins | O₂˙⁻ Dismutation (k_cat) | ~10⁷ - 10⁸ M⁻¹s⁻¹ | pH 7.8 | [2][3] |

| Cationic Mn Porphyrins | ONOO⁻ Reduction (k_red) | Parallels k_cat(O₂˙⁻) | 37 °C | [2][3] |

Experimental Protocols

Characterizing the redox behavior of Mn(II)PPIX and its analogs requires precise electrochemical and kinetic assays.

Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary technique used to determine the redox potentials of manganese porphyrins.

Objective: To measure the half-wave potentials (E₁/₂) for the Mn(III)/Mn(II) and other relevant redox couples.

Materials & Equipment:

-

Potentiostat with a three-electrode cell setup.

-

Working Electrode: Glassy Carbon Electrode (GCE) or similar.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.

-

Counter Electrode: Platinum wire.

-

Electrolyte Solution: Aqueous buffer (e.g., 0.05 M Tris buffer) with a supporting electrolyte (e.g., 0.1 M NaCl) at a defined pH (e.g., 7.8).[9]

-

Mn Porphyrin solution (e.g., 0.5 mM).[8]

-

High-purity nitrogen or argon gas for deoxygenation.

Procedure:

-

Preparation: Prepare the electrolyte solution and dissolve the Mn porphyrin to the desired concentration.

-

Cell Assembly: Assemble the three-electrode cell. Polish the working electrode surface before each experiment to ensure a clean, reproducible surface.

-

Deoxygenation: Purge the solution with inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of inert gas over the solution during the experiment.

-

Data Acquisition:

-

Analysis:

-

Identify the anodic (oxidation) and cathodic (reduction) peaks.

-

For a reversible or quasi-reversible couple, calculate the half-wave potential: E₁/₂ = (E_pa + E_pc) / 2, where E_pa is the anodic peak potential and E_pc is the cathodic peak potential.

-

Convert the potential to the Normal Hydrogen Electrode (NHE) scale if necessary for standardization.

-

SOD Activity Assay (Indirect Method)

This assay measures the ability of a Mn porphyrin to inhibit the reduction of a detector molecule by superoxide, providing a measure of its SOD-like catalytic activity.

Objective: To determine the catalytic rate constant (k_cat) for superoxide dismutation.

Materials & Equipment:

-

UV-Vis spectrophotometer or plate reader.

-

Superoxide Generating System: Xanthine and Xanthine Oxidase.[12]

-

Superoxide Detector: Nitro Blue Tetrazolium (NBT) or Cytochrome c.[12]

-

Buffer: 50 mM sodium phosphate, pH 7.8.[12]

-

Catalase: To remove hydrogen peroxide produced during the reaction.[12]

-

Mn Porphyrin test solutions at various concentrations.

Procedure:

-

Reagent Preparation: Prepare a reaction mixture in the buffer containing xanthine, the detector molecule (NBT), and catalase.

-

Assay Initiation:

-

Aliquot the reaction mixture into cuvettes or a multi-well plate.

-

Add varying concentrations of the Mn porphyrin inhibitor to the wells. Include a control with no inhibitor.

-

Initiate the reaction by adding xanthine oxidase. This will start the production of superoxide.

-

-

Monitoring: Immediately monitor the reduction of the detector molecule (e.g., formation of formazan from NBT at 550 nm) over time at a constant temperature (e.g., 25 °C).[12]

-

Analysis:

-

Determine the initial rate of detector reduction for each concentration of Mn porphyrin.

-

Plot the rate of reduction as a function of the Mn porphyrin concentration.

-

Calculate the concentration of Mn porphyrin required to inhibit the reduction by 50% (IC₅₀).

-

The catalytic rate constant (k_cat) can be calculated from the IC₅₀ value based on the kinetics of the competing reactions.

-

Summary and Implications

The redox behavior of this compound and its water-soluble analogs is characterized by accessible Mn(II), Mn(III), and Mn(IV) oxidation states. This property allows them to function as potent catalysts for the decomposition of superoxide and peroxynitrite. The Mn(III)/Mn(II) redox potential is a key predictor of SOD-like activity, with more positive potentials correlating with higher catalytic efficiency.[2] These fundamental electrochemical properties are central to the design and development of Mn porphyrin-based therapeutics for a wide range of pathologies rooted in oxidative stress, including neurodegenerative diseases, cancer, and inflammatory conditions.[3][10] Understanding and precisely measuring this redox behavior through techniques like cyclic voltammetry is therefore essential for advancing this promising class of drugs.

References

- 1. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Mechanism of Action, Bioavailability and Therapeutic Effects of Mn Porphyrin-Based Redox Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mn Porphyrin-Based Redox-Active Drugs: Differential Effects as Cancer Therapeutics and Protectors of Normal Tissue Against Oxidative Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Red Color of Life Transformed – Synthetic Advances and Emerging Applications of Protoporphyrin IX in Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Redox transitions of chromium, manganese, iron, cobalt and nickel protoporphyrins in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Manganese and iron porphyrins catalyze peroxynitrite decomposition and simultaneously increase nitration and oxidant yield: implications for their use as peroxynitrite scavengers in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Design and Synthesis of Manganese Porphyrins With Tailored Lipophilicity: Investigation of Redox Properties and Superoxide Dismutase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, solid state molecular structures, and cyclic voltammetry of five-coordinate perchlorate manganese porphyrins and a benzamide derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Orally available Mn porphyrins with superoxide dismutase and catalase activities - PMC [pmc.ncbi.nlm.nih.gov]

The Coordination Chemistry of Manganese(II) with Protoporphyrin IX: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese(II) protoporphyrin IX (Mn(II)PPIX) stands as a molecule of significant interest at the intersection of coordination chemistry, biochemistry, and pharmacology. As a synthetic metalloporphyrin, it mimics the core structure of heme, the iron-containing prosthetic group in hemoglobin and cytochromes, but with manganese as the central metal ion. This substitution imparts unique electronic and catalytic properties, making Mn(II)PPIX and its derivatives subjects of intense research. Their ability to act as mimics of superoxide dismutase (SOD) enzymes places them at the forefront of therapeutic strategies against oxidative stress-related diseases. Furthermore, their catalytic prowess extends to various organic transformations, highlighting their potential in synthetic chemistry. This technical guide provides a comprehensive overview of the coordination chemistry of Mn(II) with protoporphyrin IX, focusing on its synthesis, spectroscopic characterization, redox properties, and its prominent role as an SOD mimic.

Synthesis of Manganese(II) Protoporphyrin IX

The synthesis of Mn(II) protoporphyrin IX typically involves the insertion of manganese into the protoporphyrin IX macrocycle. While various methods exist for the metallation of porphyrins, a common approach involves the reaction of protoporphyrin IX with a manganese(II) salt in an appropriate solvent.

Experimental Protocol: Synthesis of Manganese(II) Protoporphyrin IX

This protocol describes a general method for the insertion of manganese into the protoporphyrin IX macrocycle.

Materials:

-

Protoporphyrin IX (H₂PPIX)

-

Manganese(II) chloride (MnCl₂) or Manganese(II) acetate (Mn(OAc)₂)

-

Dimethylformamide (DMF) or a mixture of chloroform and methanol

-

2,6-lutidine (optional, as a base)

-

Nitrogen or Argon gas

-

Silica gel for chromatography

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Dissolution of Protoporphyrin IX: Dissolve protoporphyrin IX in a suitable solvent such as DMF. The choice of solvent can influence the reaction rate and yield.

-

Addition of Manganese Salt: Add an excess of the manganese(II) salt (e.g., MnCl₂ or Mn(OAc)₂) to the porphyrin solution. The use of a moderate excess of the metal salt helps to drive the reaction to completion.

-

Reaction Conditions: The reaction mixture is typically heated to reflux under an inert atmosphere (N₂ or Ar) to prevent oxidation of the Mn(II) center. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the disappearance of the free-base porphyrin Soret band and the appearance of the characteristic metalloporphyrin Soret band. The addition of a non-coordinating base like 2,6-lutidine can facilitate the reaction by deprotonating the porphyrin nitrogen atoms.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel. A typical eluent system is a gradient of methanol in dichloromethane. The fraction containing the Mn(II)PPIX is collected and the solvent is evaporated.

-

Characterization: The final product is characterized by spectroscopic methods such as UV-Vis, EPR, and mass spectrometry to confirm its identity and purity.

Quantitative Data on this compound and Related Complexes

The coordination of Mn(II) with protoporphyrin IX is characterized by its thermodynamic stability and the kinetics of its formation and dissociation. While specific data for Mn(II)PPIX can be sparse in the literature, data from closely related manganese porphyrins provide valuable insights. The redox potential of the Mn(III)/Mn(II) couple is a critical parameter that governs its catalytic activity, particularly its function as an SOD mimic.

| Parameter | Value | Compound | Conditions | Reference |

| Redox Potential (E₁/₂ vs. NHE) | +228 mV | MnTE-2-PyP⁵⁺ | Aqueous solution | [1] |

| +314 mV | MnTnHex-2-PyP⁵⁺ | Aqueous solution | ||

| SOD Mimic Catalytic Rate Constant (log kcat) | 7.34 | MnTnHex-2-PyP⁵⁺ | Aqueous solution | |

| Rate of O₂⁻ Dismutation | ~10⁹ M⁻¹s⁻¹ | SOD Enzyme | Physiological pH | [2] |

Note: The data presented for MnTE-2-PyP⁵⁺ and MnTnHex-2-PyP⁵⁺ are for structurally related, water-soluble manganese porphyrins that are well-characterized SOD mimics. These values are representative of the catalytic efficiency of this class of compounds.

Experimental Protocols for Characterization

UV-Visible Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing metalloporphyrins. The electronic absorption spectrum is sensitive to the metal center, its oxidation state, and the axial ligands.

Experimental Protocol: UV-Visible Spectroscopy of this compound

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

-

Quartz cuvettes with a 1 cm path length.

Procedure:

-

Sample Preparation: Prepare a dilute solution of Mn(II)PPIX in a suitable solvent (e.g., dichloromethane, methanol, or a buffered aqueous solution). The concentration should be adjusted to yield a Soret band absorbance between 1 and 1.5.

-

Baseline Correction: Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Spectrum Acquisition: Record the absorption spectrum of the Mn(II)PPIX solution over a wavelength range of 300-700 nm.

-

Data Analysis: Identify the characteristic Soret (or B) band, typically around 440-470 nm for Mn(III) porphyrins (the Mn(II) state is often generated in situ or under anaerobic conditions), and the weaker Q-bands in the 500-700 nm region. The exact peak positions and their intensities are indicative of the oxidation state and coordination environment of the manganese center.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful tool for studying paramagnetic species like Mn(II), which has a high-spin d⁵ electron configuration (S = 5/2). The EPR spectrum provides information about the electronic structure and the local environment of the manganese ion.

Experimental Protocol: EPR Spectroscopy of this compound

Instrumentation:

-

X-band EPR spectrometer.

-

Liquid nitrogen or helium cryostat for low-temperature measurements.

-

EPR sample tubes.

Procedure:

-

Sample Preparation: Prepare a frozen solution of Mn(II)PPIX in a suitable glass-forming solvent (e.g., a mixture of DMF and toluene, or a buffered glycerol solution). The concentration should be in the low millimolar range. The sample must be deoxygenated to avoid line broadening from dissolved oxygen.

-

Instrument Setup: Cool the sample to the desired temperature (e.g., 77 K). Set the microwave frequency, microwave power, modulation frequency, and modulation amplitude. Typical X-band frequencies are around 9.5 GHz.

-

Spectrum Acquisition: Record the EPR spectrum by sweeping the magnetic field.

-

Data Analysis: The EPR spectrum of a high-spin Mn(II) complex is characterized by a six-line hyperfine splitting pattern arising from the interaction of the electron spin with the ⁵⁵Mn nucleus (I = 5/2). The g-value and the hyperfine coupling constant (A) can be determined from the spectrum and provide insights into the coordination geometry and the nature of the metal-ligand bonds.

Cyclic Voltammetry

Cyclic voltammetry (CV) is used to investigate the redox properties of Mn(II)PPIX, specifically the Mn(III)/Mn(II) redox couple.

Experimental Protocol: Cyclic Voltammetry of this compound

Instrumentation:

-

Potentiostat with a three-electrode cell setup.

-

Working electrode (e.g., glassy carbon or platinum).

-

Reference electrode (e.g., Ag/AgCl or SCE).

-

Counter electrode (e.g., platinum wire).

-

Inert gas (N₂ or Ar) for deoxygenating the solution.

Procedure:

-

Solution Preparation: Dissolve Mn(II)PPIX in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in DMF). The solution must be thoroughly deoxygenated by bubbling with an inert gas for at least 15-20 minutes.

-

Electrochemical Measurement: Place the electrodes in the solution and record the cyclic voltammogram by scanning the potential between appropriate limits.

-

Data Analysis: The resulting voltammogram will show peaks corresponding to the oxidation and reduction of the manganese center. The half-wave potential (E₁/₂) for the Mn(III)/Mn(II) couple can be determined from the anodic and cathodic peak potentials. This value is crucial for understanding the thermodynamic feasibility of its catalytic reactions.

Signaling Pathway: Superoxide Dismutase (SOD) Mimicry

One of the most significant applications of Mn(II)PPIX and its derivatives is their ability to mimic the function of superoxide dismutase (SOD) enzymes. SODs are essential antioxidant enzymes that catalyze the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). The catalytic cycle involves the alternating reduction and oxidation of the manganese center.

Caption: Catalytic cycle of Mn(II)PPIX as a superoxide dismutase mimic.

The catalytic cycle can be described by the following two steps:

-

Reduction of Mn(III) to Mn(II): Mn(III)PPIX reacts with a superoxide radical, wherein the manganese center is reduced to Mn(II) and the superoxide is oxidized to molecular oxygen. Mn(III)PPIX + O₂⁻ → Mn(II)PPIX + O₂

-

Oxidation of Mn(II) to Mn(III): The resulting Mn(II)PPIX then reacts with another superoxide radical in the presence of two protons to regenerate the Mn(III) state and produce hydrogen peroxide. Mn(II)PPIX + O₂⁻ + 2H⁺ → Mn(III)PPIX + H₂O₂

The efficiency of this catalytic cycle is critically dependent on the redox potential of the Mn(III)/Mn(II) couple. For an effective SOD mimic, this potential should be midway between the reduction potential of superoxide to hydrogen peroxide and the oxidation potential of superoxide to oxygen, ensuring that both steps of the cycle are thermodynamically favorable.

Experimental Workflow for Evaluating SOD Mimic Activity

The evaluation of the SOD mimic activity of Mn(II)PPIX involves a series of experiments to determine its catalytic rate constant for superoxide dismutation.

Caption: Experimental workflow for the evaluation of SOD mimic activity.

Conclusion

The coordination chemistry of Mn(II) with protoporphyrin IX provides a rich platform for the development of catalysts and therapeutic agents. Its structural similarity to heme, combined with the unique redox properties of manganese, makes Mn(II)PPIX a versatile molecule with significant potential. The ability of its derivatives to catalytically dismutate superoxide radicals has positioned them as promising candidates for combating a wide range of pathologies associated with oxidative stress. Further research into the synthesis of more stable and efficient Mn-porphyrin derivatives, along with a deeper understanding of their mechanism of action in biological systems, will undoubtedly pave the way for novel therapeutic interventions and advanced catalytic applications. The methodologies and data presented in this guide offer a foundational resource for professionals engaged in these exciting areas of research and development.

References

Biosynthesis of Metalloporphyrins: An In-depth Technical Guide with a Focus on Manganese

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of metalloporphyrin biosynthesis, with a specific emphasis on the incorporation of manganese. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the intricate enzymatic processes governing the formation of these vital molecules. This document details the established biosynthetic pathway of heme, the mechanisms of metal insertion by ferrochelatase, and the current understanding of manganese's role in this biological context. Furthermore, it includes detailed experimental protocols for key assays and visualizations of the involved pathways to facilitate a deeper understanding and further research in this field.

The Core Biosynthetic Pathway of Porphyrins

The biosynthesis of porphyrins is a highly conserved and essential metabolic pathway that occurs in most living organisms. The initial steps of this pathway lead to the formation of the first cyclic tetrapyrrole, uroporphyrinogen III. This foundational molecule is then modified through a series of enzymatic reactions to produce protoporphyrin IX, the immediate precursor to heme and other metalloporphyrins. The pathway is spatially organized, with initial and final steps occurring in the mitochondria, while the intermediate reactions take place in the cytosol.

The key stages of porphyrin biosynthesis are:

-

δ-Aminolevulinic Acid (ALA) Synthesis: The pathway begins in the mitochondria with the condensation of glycine and succinyl-CoA to form δ-aminolevulinic acid (ALA). This reaction is catalyzed by ALA synthase (ALAS), the rate-limiting enzyme of the pathway.

-

Porphobilinogen (PBG) Formation: Two molecules of ALA are then transported to the cytosol and asymmetrically condensed by ALA dehydratase to form the pyrrole ring-containing molecule, porphobilinogen (PBG).

-

Uroporphyrinogen III Synthesis: Four molecules of PBG are subsequently polymerized and cyclized to form the asymmetric tetrapyrrole, uroporphyrinogen III. This process involves two enzymes: porphobilinogen deaminase (also known as hydroxymethylbilane synthase) and uroporphyrinogen III synthase.

-

Protoporphyrin IX Formation: Uroporphyrinogen III undergoes a series of decarboxylations and oxidations, catalyzed by uroporphyrinogen decarboxylase, coproporphyrinogen oxidase, and protoporphyrinogen oxidase, to ultimately form protoporphyrin IX. The final two steps of this conversion occur back within the mitochondria.

The Final Step: Metal Insertion by Ferrochelatase

The terminal and crucial step in heme biosynthesis is the insertion of a ferrous iron (Fe²⁺) into the protoporphyrin IX macrocycle, a reaction catalyzed by the enzyme ferrochelatase (FECH). In eukaryotes, this enzyme is located on the matrix side of the inner mitochondrial membrane.

Catalytic Mechanism of Ferrochelatase

The catalytic mechanism of ferrochelatase is a subject of extensive research. A key feature of this mechanism is the distortion of the planar protoporphyrin IX molecule upon binding to the enzyme's active site. This distortion, a non-planar conformation, is believed to facilitate the insertion of the metal ion by exposing the lone pair of electrons on the pyrrole nitrogens.

The proposed steps in the catalytic cycle are:

-

Substrate Binding: Ferrochelatase binds protoporphyrin IX and a ferrous iron ion.

-

Porphyrin Distortion: The enzyme induces a conformational change in the porphyrin ring, making it non-planar.

-

Deprotonation: The two protons on the central nitrogen atoms of the porphyrin are abstracted.

-

Metal Insertion: The ferrous iron is inserted into the center of the deprotonated porphyrin ring.

-

Product Release: The final product, heme, is released from the enzyme.

Substrate Specificity and the Role of Other Divalent Cations

While ferrochelatase exhibits a high specificity for ferrous iron as its natural substrate, it has been shown to be capable of inserting other divalent metal ions into the protoporphyrin IX ring in vitro. This promiscuity is a key consideration when studying the potential for biological synthesis of other metalloporphyrins.

The Role of Manganese in Porphyrin Biosynthesis

The biological synthesis of manganese-containing porphyrins is not a well-established primary metabolic pathway. Unlike iron, which is the quintessential metal for heme, there is no definitive evidence for a dedicated "manganese chelatase" enzyme. However, the interaction of manganese with the heme biosynthesis pathway, particularly with ferrochelatase, has been investigated.

Manganese as an Inhibitor of Ferrochelatase

Studies on bovine ferrochelatase have demonstrated that manganese (Mn²⁺) acts as a competitive inhibitor with respect to iron[1]. This indicates that manganese can bind to the active site of ferrochelatase, competing with the natural iron substrate. The inhibition constant (Ki) for manganese has been reported to be in the micromolar range, suggesting a significant inhibitory potential, especially under conditions of high intracellular manganese concentrations. This competitive inhibition implies that manganese is not a preferred substrate for ferrochelatase and can hinder the normal production of heme[1].

In Vitro Insertion of Manganese by Ferrochelatase

Despite its inhibitory role, there is evidence that ferrochelatase can catalyze the insertion of manganese into the porphyrin ring, albeit likely at a much lower efficiency than iron[2][3]. This suggests that the biological formation of manganese porphyrins, if it occurs, is likely a side reaction of ferrochelatase, rather than a dedicated biosynthetic pathway. The physiological relevance of this potential side reaction is currently unclear and may depend on specific cellular conditions and the relative concentrations of iron and manganese.

Quantitative Data

The following table summarizes available kinetic parameters for ferrochelatase with different substrates. It is important to note that specific values can vary depending on the source of the enzyme and the assay conditions.

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/mg/hr) | Ki (µM) | Notes |

| Bovine Liver | Iron (Fe²⁺) | - | - | - | - |

| Bovine Liver | Manganese (Mn²⁺) | - | - | 15 | Competitive inhibitor with respect to iron[1]. |

| Human (recombinant) | Iron (Fe²⁺) with mesoporphyrin IX | 6.7 | - | - | |

| Human (recombinant) | Zinc (Zn²⁺) with mesoporphyrin IX | 11.8 | - | - | |

| Human (recombinant) | Mesoporphyrin IX with Zinc | 12.5 | - | - | |

| Human (recombinant) | Protoporphyrin IX with Zinc | 12.5 | - | - |

Regulation of Metalloporphyrin Biosynthesis

The biosynthesis of metalloporphyrins is tightly regulated to meet the cellular demand for heme and to prevent the accumulation of photoreactive and potentially toxic porphyrin intermediates.

Regulation of Heme Biosynthesis

The primary point of regulation in the heme biosynthetic pathway is the first enzyme, ALA synthase (ALAS).

-

Feedback Inhibition: The final product, heme, acts as a feedback inhibitor of ALAS. Heme can inhibit the synthesis of the ALAS enzyme at the transcriptional and translational levels and also inhibit its translocation from the cytosol to the mitochondria.

-

Cellular Iron Status: The synthesis of the erythroid-specific isoform of ALAS (ALAS2) is regulated by the availability of intracellular iron.

References

- 1. Bovine ferrochelatase. Kinetic analysis of inhibition by N-methylprotoporphyrin, manganese, and heme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Ferrochelatase: Mapping the Intersection of Iron and Porphyrin Metabolism in the Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Stability and Degradation Pathways of Mn(II) Protoporphyrin IX

For researchers, scientists, and drug development professionals, understanding the chemical stability and degradation pathways of Mn(II) protoporphyrin IX (Mn(II)PPIX) is critical for its application in various therapeutic and diagnostic fields. This guide provides a comprehensive overview of the factors influencing its stability, the mechanisms of its degradation, and the experimental protocols to assess these properties.

Chemical Stability of this compound

The stability of this compound is influenced by several factors, including the presence of oxidizing agents, light exposure, pH, and temperature. While quantitative data specifically for Mn(II)PPIX is limited in publicly available literature, data for the parent molecule, protoporphyrin IX (PPIX), and other manganese porphyrins provide valuable insights.

Table 1: Factors Affecting the Stability of Protoporphyrin IX and Related Manganese Porphyrins

| Parameter | Effect on Stability | Quantitative Data (for PPIX or related compounds) | Reference(s) |

| Oxidizing Agents (e.g., H₂O₂, Peroxides) | Promotes degradation through oxidation of the porphyrin ring. High-valent oxomanganese species (Mn(IV)=O, Mn(V)=O) are formed, which are reactive intermediates. | In the presence of H₂O₂, protoporphyrin IX can catalyze the formation of singlet oxygen, leading to its own degradation.[1][2][3] The formation of an inactive µ-oxo dimer of the manganese porphyrin can also occur.[4] | [1][2][3][4] |

| Light Exposure | Leads to photodegradation (photobleaching). Excitation of the porphyrin molecule can lead to reactions with molecular oxygen, generating reactive oxygen species (ROS) that degrade the molecule. | The photobleaching quantum yield for protoporphyrin IX in cells is approximately 5 x 10⁻⁴.[5][6] Irradiation of PPIX can lead to the formation of photoproducts such as photoprotoporphyrin (Ppp).[7] | [5][6][7] |

| pH | Affects the aggregation state and solubility of protoporphyrin IX, which can influence its stability.[8] | Neutral pH is most favorable for the protoporphyrin IX-catalyzed conversion of H₂O₂ to singlet oxygen.[2][3] | [2][3][8] |

| Temperature | Higher temperatures can accelerate degradation reactions. | The formation of protoporphyrin IX in human skin is strongly temperature-dependent, with an activation energy of about 17 kcal/mol.[9] The reaction of protoporphyrin IX with H₂O₂ is positively correlated with temperature.[2][3] | [2][3][9] |

| Thiols (e.g., Glutathione, Cysteine) | Can promote the degradation of protoporphyrin IX in the presence of peroxidases. | Plant peroxidases can rapidly degrade protoporphyrin IX in the presence of thiol-containing substrates.[10] | [10] |

Degradation Pathways of this compound

The degradation of this compound can proceed through two primary pathways: oxidative degradation and photodegradation.

Oxidative Degradation Pathway

In the presence of oxidants such as hydrogen peroxide or other peroxides, the manganese center of Mn(II)PPIX can be oxidized to higher valence states, forming highly reactive oxomanganese species (Mn(IV)=O and Mn(V)=O). These intermediates are potent oxidizing agents that can react with various substrates, including the porphyrin ring itself, leading to its degradation. A proposed general mechanism involves the formation of an inactive µ-oxo dimer, which is a common deactivation pathway for metalloporphyrin catalysts.

Caption: Proposed pathway for oxidative degradation of Mn(II)PPIX.

Photodegradation Pathway

Upon absorption of light, Mn(II)PPIX is excited to a singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. The excited triplet state can react with molecular oxygen (³O₂) to produce highly reactive singlet oxygen (¹O₂), a key mediator of phototoxicity and photodegradation. Singlet oxygen can then attack the porphyrin macrocycle, leading to the formation of various photoproducts and eventual bleaching of the molecule.

Caption: Proposed pathway for the photodegradation of Mn(II)PPIX.

Experimental Protocols

UV-Vis Spectrophotometric Assay for Chemical Stability

This protocol allows for the monitoring of Mn(II)PPIX degradation by observing changes in its characteristic Soret band in the UV-Vis spectrum.

Workflow:

Caption: Workflow for assessing Mn(II)PPIX stability via UV-Vis.

Methodology:

-

Preparation of Mn(II)PPIX Stock Solution: Dissolve a known amount of this compound in a suitable solvent (e.g., DMSO, DMF, or a buffered aqueous solution with surfactant) to obtain a concentrated stock solution.

-